5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate
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Overview
Description
5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, an iminoethylthio group, and an acetate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iminoethylthio group and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. The iminoethylthio group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and acetate group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate include:
Thiazolidine derivatives: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their wide range of biological applications.
Uniqueness
What sets 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
805180-28-3 |
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Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
(2-ethanimidoylsulfanyl-3-methyl-5-oxo-2H-furan-4-yl) acetate |
InChI |
InChI=1S/C9H11NO4S/c1-4-7(13-6(3)11)8(12)14-9(4)15-5(2)10/h9-10H,1-3H3 |
InChI Key |
UDFZJZQPFMRBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1SC(=N)C)OC(=O)C |
Origin of Product |
United States |
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